Cas no 112538-88-2 (methyl 3-hydroxypentadecanoate)

methyl 3-hydroxypentadecanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-hydroxypentadecanoate
- pentadecanoic acid, 3-hydroxy-, methyl ester
- LogP
- SCHEMBL7601123
- DTXSID10552328
- 112538-88-2
-
- インチ: InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3
- InChIKey: CYLYTGDXNHUARG-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCC(CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 272.23526
- どういたいしつりょう: 272.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 14
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
methyl 3-hydroxypentadecanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 24-1503-7-25mg |
Methyl 3-Hydroxypentadecanoate |
112538-88-2 | >98% | 25mg |
€228.00 | 2025-03-07 |
methyl 3-hydroxypentadecanoate 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
methyl 3-hydroxypentadecanoateに関する追加情報
Methyl 3-Hydroxypentadecanoate (CAS No. 112538-88-2): Applications and Recent Research Developments
Methyl 3-hydroxypentadecanoate, with the chemical identifier CAS No. 112538-88-2, is a specialized ester compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of potential applications across various scientific domains. The presence of a hydroxyl group at the third carbon position of the pentadecanoate chain imparts distinct chemical properties, making it a subject of interest for researchers exploring novel synthetic pathways and biological interactions.
The structural integrity of methyl 3-hydroxypentadecanoate is pivotal in determining its utility in different applications. As an ester derivative, it serves as a versatile intermediate in organic synthesis, facilitating the development of more complex molecules. The hydroxyl functionality further enhances its reactivity, allowing for diverse chemical modifications that can tailor its properties for specific uses. This dual functionality has positioned it as a valuable candidate in the synthesis of bioactive compounds and functional materials.
In recent years, research on methyl 3-hydroxypentadecanoate has expanded into several promising areas. One notable application lies in the realm of lipid-based drug delivery systems. The compound's ability to form stable micelles and liposomes makes it an effective carrier for hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated its potential in enhancing the delivery efficiency of therapeutic agents, particularly in oncology and infectious disease treatments. The hydroxyl group's interaction with biological membranes further optimizes its role as a drug delivery vehicle, ensuring targeted release and reduced systemic toxicity.
Another emerging field where methyl 3-hydroxypentadecanoate shows promise is in the development of advanced materials. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for high-performance coatings and composites. Researchers have explored its use in creating biodegradable plastics, where its ester linkage contributes to controlled degradation rates. Additionally, the compound's compatibility with other bio-based monomers allows for the design of sustainable materials that align with environmental conservation efforts.
The compound's biological activity has also been a focal point of investigation. Preliminary studies suggest that methyl 3-hydroxypentadecanoate may exhibit anti-inflammatory properties by modulating lipid signaling pathways. The hydroxyl group's ability to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) has been hypothesized to contribute to its therapeutic potential. Further research is ongoing to elucidate its exact mechanisms of action and to identify optimal dosing regimens for therapeutic applications.
Industrial applications of methyl 3-hydroxypentadecanoate are equally diverse. In cosmetics, it serves as an emollient and humectant due to its moisturizing properties and compatibility with skin lipids. Its use in personal care products has been linked to improved skin barrier function and reduced irritation, making it a preferred ingredient in formulations targeting sensitive skin types. Moreover, its role as a fragrance fixative has been explored, where it helps prolong the scent profile of perfumes and colognes by slowing down the evaporation rate of volatile aromatic compounds.
The synthesis of methyl 3-hydroxypentadecanoate itself is an area rich with innovation. Traditional methods involving esterification reactions have been refined to improve yield and purity. More recently, biocatalytic approaches using engineered enzymes have emerged as environmentally friendly alternatives, reducing waste generation and energy consumption. These advancements not only enhance the efficiency of production but also align with global sustainability goals by minimizing ecological footprints.
Future directions in research on methyl 3-hydroxypentadecanoate are multifaceted. Exploration into its role as a precursor for specialty chemicals is underway, with potential applications in agrochemicals and fine chemicals sectors. Its ability to undergo selective functionalization makes it a valuable building block for synthesizing complex molecules with tailored properties. Additionally, interdisciplinary studies combining chemistry with nanotechnology are being pursued to develop novel nanocarriers based on this compound.
The compound's versatility underscores its significance in modern science and industry. By leveraging its unique structural features, researchers continue to uncover new possibilities across multiple domains. Whether as a drug delivery agent, material component, or bioactive molecule, methyl 3-hydroxypentadecanoate stands out as a compound with immense potential for future innovations.
112538-88-2 (methyl 3-hydroxypentadecanoate) 関連製品
- 32328-03-3(Diethyl 3-hydroxyglutarate)
- 21188-58-9(3-Hydroxyhexanoic Acid Methyl Ester)
- 56009-31-5(Methyl 3-Hydroxypentanoate)
- 3976-69-0(Methyl (R)-(-)-3-hydroxybutyrate)
- 7250-55-7(1,5-dimethyl 3-hydroxypentanedioate)
- 53562-86-0(Methyl (S)-(+)-3-hydroxybutyrate)
- 2305-25-1(Ethyl 3-hydroxyhexanoate)
- 1487-49-6(Methyl 3-Hydroxybutyrate)
- 42558-50-9(methyl (3S)-3-hydroxypentanoate)
- 51883-36-4(3-Hydroxyhexadecanoic Acid Methyl Ester)




